

An In-depth Technical Guide to Methyl 6-fluoropyridine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 6-fluoropyridine-3-carboxylate

Cat. No.: B072951

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-fluoropyridine-3-carboxylate, also known as Methyl 6-fluoronicotinate, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The incorporation of a fluorine atom into the pyridine ring can profoundly alter the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2]} These modifications make it a valuable building block in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} This document provides a comprehensive overview of its properties, synthesis, safety, and potential applications.

Chemical and Physical Properties

Methyl 6-fluoropyridine-3-carboxylate is typically found as flakes or a solid at room temperature. Its key properties are summarized below.

Property	Value	Reference
IUPAC Name	methyl 6-fluoropyridine-3-carboxylate	[3]
Synonyms	Methyl 6-fluoronicotinate, 6-Fluoronicotinic acid methyl ester	[3][4][5][6]
CAS Number	1427-06-1	[3][4][7][8]
Molecular Formula	C ₇ H ₆ FNO ₂	[3][7][8]
Molecular Weight	155.13 g/mol	[3][7][8]
Melting Point	48-52 °C	[3]
Flash Point	98.9 °C (210.0 °F)	
Appearance	Flakes	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound.

Spectroscopy	Data	Reference
¹ H NMR	(600 MHz, DMSO-d ₆) δ: 8.79 (d, J=2.6 Hz, 1H), 8.47 (td, J=7.9, 2.6 Hz, 1H), 7.35 (ddd, J=8.5, 2.6, 0.6 Hz, 1H), 3.88 (s, 3H)	[5]
Mass Spec (ESIMS)	Calculated (M+H) ⁺ : 156.0, Found: 156.1	[5]

Synthesis and Experimental Protocols

The primary route for synthesizing **Methyl 6-fluoropyridine-3-carboxylate** involves the esterification of its carboxylic acid precursor, 6-fluoronicotinic acid.

Experimental Protocol: Esterification of 6-Fluoronicotinic Acid[6]

This protocol describes the synthesis via methylation using (trimethylsilyl)diazomethane.

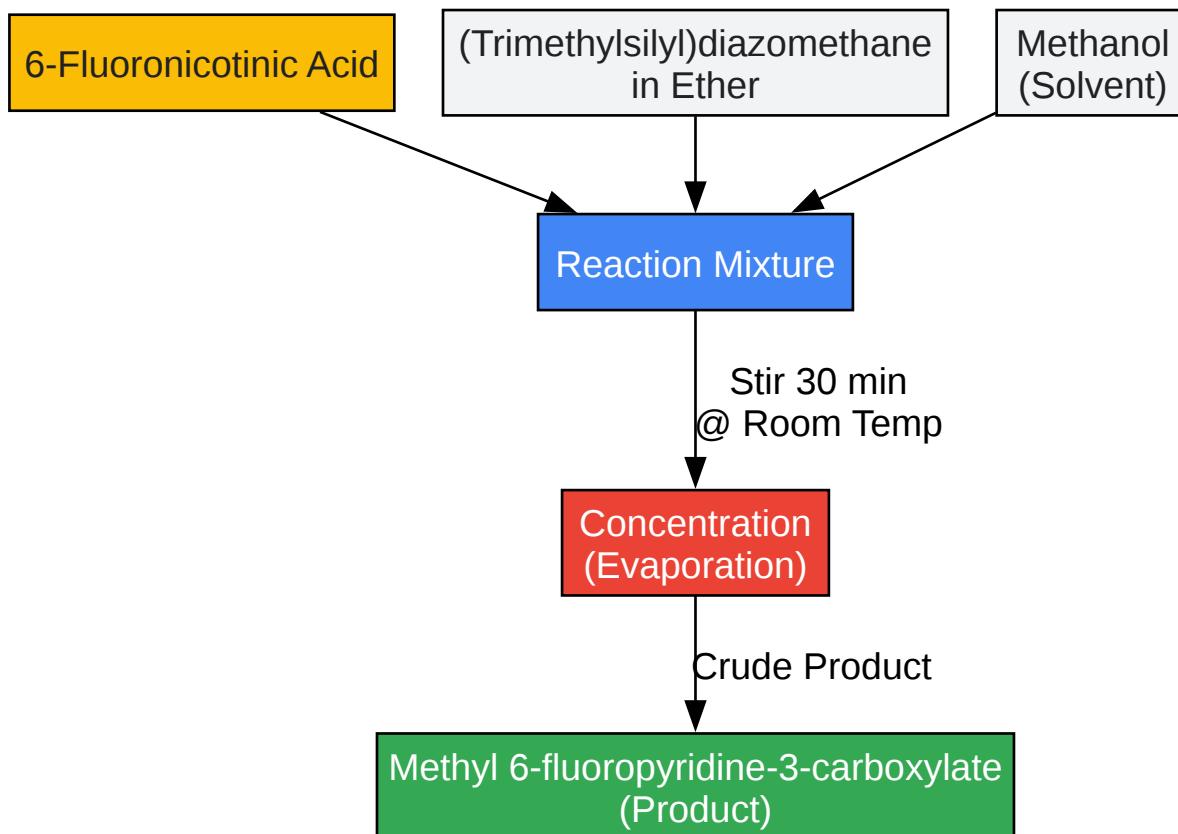
Materials:

- 6-Fluoronicotinic acid (1 equivalent)
- Methanol (approx. 3.7 M solution)
- (Trimethylsilyl)diazomethane (2 M solution in ether, 6 equivalents)

Procedure:

- Dissolve 6-fluoronicotinic acid (e.g., 255 mg, 1.32 mmol) in methanol (5 mL) at room temperature.
- To the solution, add (trimethylsilyl)diazomethane (4.0 mL of a 2 M ether solution, 8.0 mmol).
- Stir the reaction mixture at room temperature for 30 minutes.
- After 30 minutes, concentrate the reaction mixture under reduced pressure.
- The resulting crude **Methyl 6-fluoropyridine-3-carboxylate** (e.g., 129 mg, 47% yield) can often be used without further purification.

Synthesis Workflow of Methyl 6-fluoropyridine-3-carboxylate



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Synthesis of **Methyl 6-fluoropyridine-3-carboxylate**.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound. It is classified as hazardous, and the following information should be noted.

Safety Aspect	Details	Reference
Signal Word	Danger	
Pictograms	GHS05 (Corrosion), GHS07 (Exclamation mark)	
Hazard Statements	H302: Harmful if swallowedH318: Causes serious eye damage	
Precautionary Statements	P264, P270, P280, P301 + P312, P305 + P351 + P338, P501	
Hazard Classifications	Acute Toxicity 4 (Oral), Eye Damage 1	
Personal Protective Equipment (PPE)	Dust mask (type N95), eyeshields, gloves	
Storage Class	11 (Combustible Solids)	

Applications in Research and Drug Development

While specific biological activities for **Methyl 6-fluoropyridine-3-carboxylate** are not extensively documented in the provided results, its structural motifs are prevalent in compounds with significant pharmacological applications. Fluorinated heterocycles are key components in modern drug design.

- Scaffold for Medicinal Chemistry: Pyridine carboxylates serve as versatile scaffolds. The fluorine substituent can enhance metabolic stability and receptor binding affinity, making this compound a desirable starting material for creating libraries of novel drug candidates.[\[1\]](#)[\[2\]](#)
- Precursor for Biologically Active Molecules: Related structures, such as thieno[3,2-b]pyridine carboxylates, have been investigated for their potential as anti-cancer agents against hepatocellular carcinoma and triple-negative breast cancer.[\[9\]](#)[\[10\]](#)
- Agrochemicals: The properties conferred by fluorination are also advantageous in the development of next-generation pesticides and herbicides.[\[11\]](#)

- Antitubercular Research: Pyrimidine carboxamide derivatives, a related class of compounds, have been identified as having potential antitubercular activity, suggesting that pyridine-based structures are a promising area for infectious disease research.[12]

The utility of **Methyl 6-fluoropyridine-3-carboxylate** lies in its potential as a foundational element for synthesizing more complex molecules with tailored biological activities. Further research into its derivatives could lead to the discovery of novel therapeutic agents.

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